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Compound of Interest

Compound Name: Envometinib

Cat. No.: B15606383 Get Quote

Envometinib (PLEX3912) is a potent and selective, orally bioavailable, small-molecule

inhibitor of MEK1 and MEK2, key components of the RAS/RAF/MEK/ERK signaling pathway.

This pathway is frequently dysregulated in various human cancers, making it a critical target for

therapeutic intervention. This technical guide provides a comprehensive overview of the

preclinical development of Envometinib, summarizing its mechanism of action, in vitro and in

vivo efficacy, and available safety and pharmacokinetic data. This document is intended for

researchers, scientists, and drug development professionals.

Mechanism of Action
Envometinib is an allosteric inhibitor of MEK1 and MEK2, meaning it binds to a site distinct

from the ATP-binding pocket. This non-competitive inhibition prevents MEK from

phosphorylating its only known substrates, ERK1 and ERK2. The constitutive activation of the

MAPK pathway, often driven by mutations in BRAF or RAS genes, leads to uncontrolled cell

proliferation and survival. By inhibiting MEK, Envometinib effectively blocks this signaling

cascade, resulting in cell cycle arrest and apoptosis in cancer cells with these mutations.

The following diagram illustrates the central role of MEK in the MAPK signaling pathway and

the inhibitory action of Envometinib.
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MAPK Signaling Pathway and Envometinib's Point of Inhibition.
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Figure 1: MAPK Signaling Pathway and Envometinib Inhibition.

In Vitro Efficacy
Kinase Inhibition Assay
The inhibitory activity of Envometinib against MEK1 and MEK2 kinases is a critical measure of

its potency. While specific IC50 values for Envometinib are not publicly available, MEK
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inhibitors in the same class, such as Trametinib and Cobimetinib, exhibit potent inhibition with

IC50 values in the low nanomolar range.[1]

Table 1: Representative IC50 Values for MEK Inhibitors

Compound MEK1 IC50 (nM) MEK2 IC50 (nM) Reference

Trametinib 0.7 0.9 [1]

| Cobimetinib | 0.9 | Not Reported |[1] |

Note:This table provides context with data from other MEK inhibitors, as specific data for

Envometinib is not available.

Experimental Protocol: In Vitro MEK1/2 Kinase Assay
(General)
A typical in vitro kinase assay to determine the IC50 of a MEK inhibitor would follow these

general steps:

Reagents and Materials: Recombinant human MEK1 and MEK2 enzymes, inactive ERK2 as

a substrate, ATP, and the test compound (Envometinib). A suitable kinase assay buffer is

also required.

Assay Procedure:

The test compound is serially diluted to various concentrations.

MEK1 or MEK2 enzyme is incubated with the different concentrations of the test

compound in the kinase assay buffer.

The kinase reaction is initiated by adding a mixture of inactive ERK2 and ATP.

The reaction is allowed to proceed for a specified time at a controlled temperature (e.g.,

30°C).

The reaction is stopped, and the amount of phosphorylated ERK (p-ERK) is quantified.
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Detection: The level of p-ERK can be measured using various methods, such as ELISA,

time-resolved fluorescence resonance energy transfer (TR-FRET), or radiometric assays

using ³²P-ATP.

Data Analysis: The percentage of inhibition at each compound concentration is calculated

relative to a control without the inhibitor. The IC50 value, the concentration of the inhibitor

that reduces enzyme activity by 50%, is then determined by fitting the data to a dose-

response curve.

The following diagram outlines the general workflow for an in vitro kinase inhibition assay.
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General Workflow for an In Vitro Kinase Inhibition Assay.
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Figure 2: In Vitro Kinase Assay Workflow.

Cellular Proliferation Assays
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Envometinib is expected to inhibit the proliferation of cancer cell lines harboring BRAF or

NRAS mutations. While specific GI50 (concentration for 50% growth inhibition) values for

Envometinib are not publicly available, studies on other MEK inhibitors demonstrate potent

anti-proliferative activity in sensitive cell lines.

Table 2: Representative GI50 Values for a MEK Inhibitor (Selumetinib) in Colorectal Cancer

Cell Lines

Cell Line Mutation Status GI50 (nM) Reference

HT-29 BRAF V600E 14-50 [2]

| COLO 205 | BRAF V600E | 14-50 |[2] |

Note:This table provides context with data from another MEK inhibitor, as specific data for

Envometinib is not available.

Experimental Protocol: Cellular Proliferation Assay
(General)
A common method to assess the anti-proliferative effects of a compound is the MTT or a

luminescence-based cell viability assay:

Cell Culture: Cancer cell lines (e.g., melanoma or colorectal cancer lines with known BRAF

or NRAS mutations) are cultured in appropriate media.

Cell Seeding: Cells are seeded into 96-well plates at a predetermined density and allowed to

adhere overnight.

Compound Treatment: The cells are treated with serial dilutions of Envometinib for a

specified duration (e.g., 72 hours).

Viability Assessment:

MTT Assay: MTT reagent is added to each well and incubated. Viable cells with active

metabolism convert MTT into a purple formazan product. The formazan is then solubilized,

and the absorbance is measured.
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Luminescence-Based Assay (e.g., CellTiter-Glo®): A reagent containing luciferin and

luciferase is added to the wells. The amount of ATP present in viable cells is proportional

to the luminescence signal.

Data Analysis: The absorbance or luminescence readings are used to calculate the

percentage of cell growth inhibition compared to untreated control cells. The GI50 value is

determined by plotting the percentage of inhibition against the drug concentration.

The workflow for a typical cellular proliferation assay is depicted below.
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Workflow for a Cellular Proliferation Assay.
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Figure 3: Cellular Proliferation Assay Workflow.

In Vivo Efficacy
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Xenograft Models
The antitumor activity of Envometinib in a living organism is typically evaluated using

xenograft models, where human cancer cells are implanted into immunocompromised mice.

While specific tumor growth inhibition (TGI) data for Envometinib is not publicly available,

preclinical studies with other MEK inhibitors have demonstrated significant efficacy in various

xenograft models. For instance, in a preclinical study, a BRAF V600E inhibitor showed

preferential tumor growth inhibition in malignant melanoma and colorectal cancer cells at low

doses.

Table 3: Representative In Vivo Efficacy of MEK Inhibitors in Xenograft Models

Compound Tumor Model Dosing
Tumor Growth
Inhibition (%)

Reference

Trametinib
HT-29
(Colorectal)

1 mg/kg, once
daily

~100

| E7010 (sulfonamide) | Colon 38 (murine) | 25-100 mg/kg, daily | 60-99 | |

Note:This table provides context with data from other anticancer agents, as specific data for

Envometinib is not available.

Experimental Protocol: In Vivo Xenograft Study
(General)
A standard protocol for assessing the in vivo efficacy of Envometinib in a xenograft model

would involve the following steps:

Animal Model: Immunocompromised mice (e.g., nude or SCID mice) are used.

Tumor Implantation: Human cancer cells (e.g., A375 melanoma with BRAF V600E mutation

or HCT116 colorectal cancer with KRAS mutation) are injected subcutaneously into the flank

of the mice.

Tumor Growth and Randomization: Tumors are allowed to grow to a palpable size (e.g., 100-

200 mm³). The mice are then randomized into treatment and control groups.
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Drug Administration: Envometinib is administered to the treatment group, typically orally, at

various dose levels and schedules. The control group receives a vehicle.

Monitoring: Tumor volume and the body weight of the mice are measured regularly (e.g.,

twice a week).

Endpoint: The study is terminated when tumors in the control group reach a predetermined

size. The tumors are then excised and weighed.

Data Analysis: The Tumor Growth Inhibition (TGI) is calculated using the formula: TGI (%) =

[1 - (ΔT/ΔC)] x 100, where ΔT is the change in tumor volume for the treated group and ΔC is

the change in tumor volume for the control group.

The following diagram illustrates the workflow of a typical in vivo xenograft study.
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General Workflow for an In Vivo Xenograft Study.
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Figure 4: In Vivo Xenograft Study Workflow.
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Pharmacokinetics
Preclinical pharmacokinetic (PK) studies are essential to understand the absorption,

distribution, metabolism, and excretion (ADME) of a drug candidate. These studies determine

key parameters such as maximum plasma concentration (Cmax), time to reach Cmax (Tmax),

area under the plasma concentration-time curve (AUC), and half-life (t½). While specific

preclinical pharmacokinetic data for Envometinib is not publicly available, these studies are a

standard part of the preclinical development process for any small molecule inhibitor.

Experimental Protocol: Preclinical Pharmacokinetic
Study (General)

Animal Models: Typically conducted in at least two species (one rodent, e.g., rat, and one

non-rodent, e.g., dog).

Drug Administration: Envometinib would be administered via both intravenous (IV) and oral

(PO) routes to determine absolute bioavailability.

Sample Collection: Blood samples are collected at various time points after drug

administration.

Bioanalysis: The concentration of Envometinib in the plasma is quantified using a validated

analytical method, such as liquid chromatography-mass spectrometry (LC-MS).

Data Analysis: Pharmacokinetic parameters (Cmax, Tmax, AUC, t½, clearance, volume of

distribution) are calculated from the plasma concentration-time data.

Safety Pharmacology
Safety pharmacology studies are conducted to identify potential adverse effects of a drug

candidate on major physiological systems before human clinical trials. These studies are

typically performed in compliance with Good Laboratory Practice (GLP) regulations.

Experimental Protocol: Core Battery Safety
Pharmacology Studies (General)
The core battery of safety pharmacology studies generally includes:
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Central Nervous System (CNS) Assessment: Evaluation of effects on behavior, coordination,

and other neurological functions in rodents (e.g., using a functional observational battery).

Cardiovascular System Assessment: Monitoring of blood pressure, heart rate, and

electrocardiogram (ECG) in a conscious, freely moving large animal model (e.g., dog or non-

human primate), often using telemetry.

Respiratory System Assessment: Measurement of respiratory rate and tidal volume in

rodents using whole-body plethysmography.

Conclusion
Envometinib is a promising MEK1/2 inhibitor with a clear mechanism of action targeting a key

oncogenic pathway. While specific quantitative preclinical data for Envometinib is not

extensively published, the information available for other MEK inhibitors provides a strong

rationale for its development in cancers with BRAF and NRAS mutations. Further disclosure of

detailed preclinical data will be crucial for a comprehensive understanding of its therapeutic

potential and safety profile. The experimental protocols outlined in this guide provide a general

framework for the key studies involved in the preclinical evaluation of a targeted oncology

agent like Envometinib.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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